

Navigating Isotopic Purity: A Comparative Guide to (N)-Methyl Omeprazole-d3

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

Cat. No.: B12426411

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For researchers, scientists, and professionals in drug development, the precise assessment of isotopic purity in deuterated compounds is paramount for the integrity of pharmacokinetic and metabolic studies. This guide provides an objective comparison of **(N)-Methyl omeprazole-d3**'s isotopic purity with alternative deuterated proton pump inhibitors, supported by experimental data and detailed methodologies.

(N)-Methyl omeprazole-d3, a stable isotope-labeled analog of omeprazole, is a critical internal standard in bioanalytical assays. Its utility is directly linked to its isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen atoms. High isotopic enrichment ensures minimal interference from endogenous, non-labeled compounds, leading to more accurate and reliable quantitative results. The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Isotopic Purity

The isotopic purity of **(N)-Methyl omeprazole-d3** is compared here with other commercially available deuterated proton pump inhibitors, which are often used as alternative internal standards. The data presented is representative of typical product specifications.

Compound	Isotopic Enrichment (Atom % D)	Mass Isotopologue Distribution (Representative)	Chemical Purity (by LC-MS/MS)
(N)-Methyl omeprazole-d3	≥ 98%	d3: >99%, d2: <1%, d1: <0.5%, d0: <0.1%	>95%
Omeprazole-d3	≥ 99% (d1-d3)	d3: >99%, d0: ≤1% [1]	>95%
Pantoprazole-d4	≥ 98%	Not specified	Not specified
Lansoprazole-d4	≥ 98%	Not specified	Not specified

Experimental Protocols for Isotopic Purity Assessment

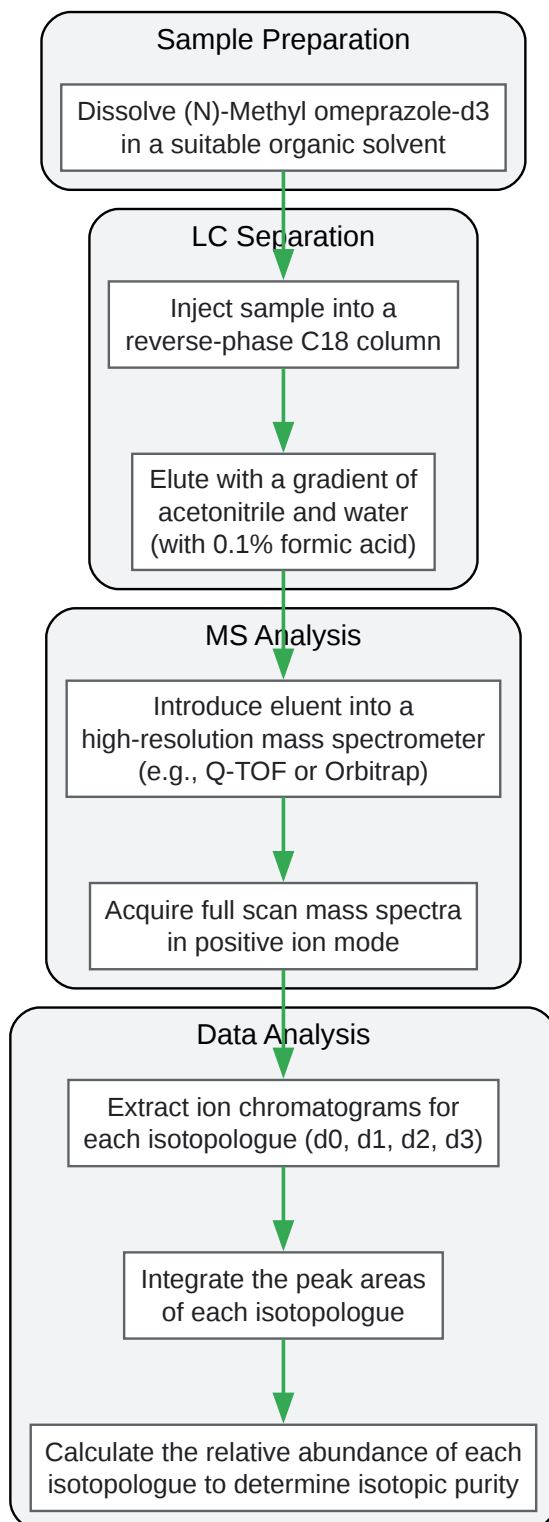
A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound.[\[2\]](#)[\[3\]](#)

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

HRMS is a powerful technique to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

Experimental Workflow:

HRMS Workflow for Isotopic Purity

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Caption: Workflow for HRMS analysis of isotopic purity.

Key Parameters:

- Liquid Chromatography:
 - Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Flow Rate: 0.3 mL/min
 - Gradient: 5% B to 95% B over 5 minutes
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI), positive mode
 - Scan Range: m/z 100-500
 - Resolution: > 60,000 FWHM

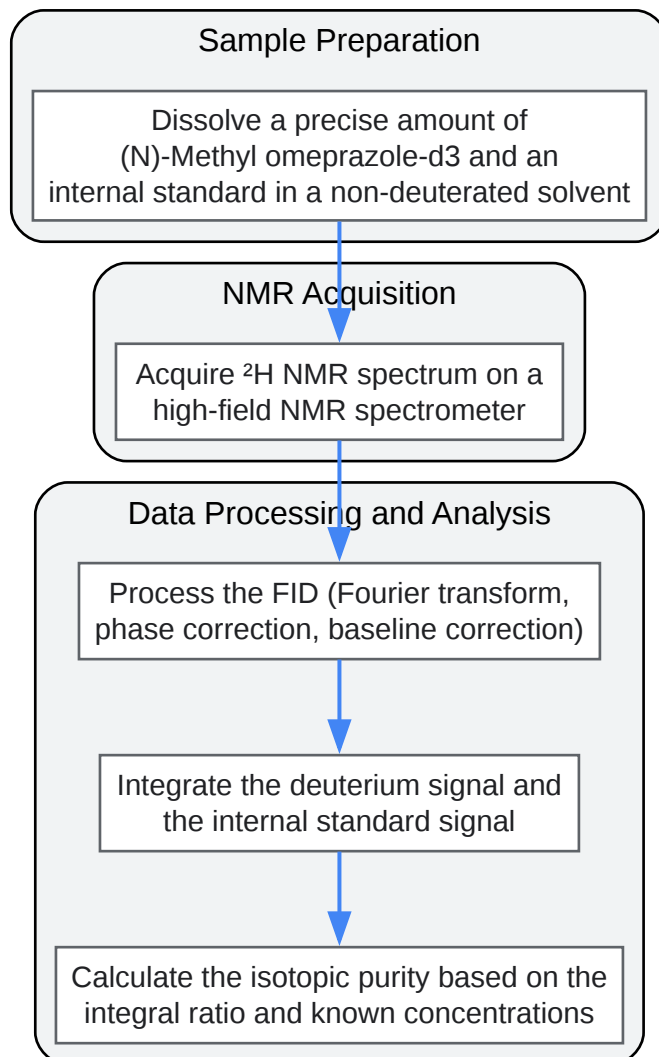
Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of **(N)-Methyl omeprazole-d3**. The relative intensity of each peak is used to calculate the percentage of each species (d0, d1, d2, d3).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

^2H NMR spectroscopy directly detects the deuterium nuclei, providing information about the location and extent of deuteration.

Experimental Workflow:

^2H NMR Workflow for Isotopic Purity



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Caption: Workflow for ^2H NMR analysis of isotopic purity.

Key Parameters:

- Spectrometer: 400 MHz or higher
- Solvent: Non-deuterated (e.g., CHCl_3 , DMSO)
- Internal Standard: A certified reference material with a known concentration and a distinct ^2H signal.

- Acquisition:
 - Pulse sequence: Single pulse
 - Relaxation delay (D1): 5 x T1 (longest relaxation time of the signals of interest)
 - Number of scans: Sufficient to obtain a good signal-to-noise ratio

Data Interpretation: The integral of the deuterium signal from **(N)-Methyl omeprazole-d3** is compared to the integral of the internal standard. This ratio, along with the known concentrations, allows for the quantitative determination of the deuterium content.

Conclusion

The selection of a deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. **(N)-Methyl omeprazole-d3** demonstrates high isotopic purity, making it an excellent choice for quantitative studies. The combination of HRMS and NMR spectroscopy provides a comprehensive framework for the assessment of its isotopic enrichment and structural integrity, ensuring the highest quality data for pharmaceutical research and development. When considering alternatives, it is crucial to obtain and evaluate their specific isotopic purity data to ensure they meet the rigorous demands of the intended application.

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